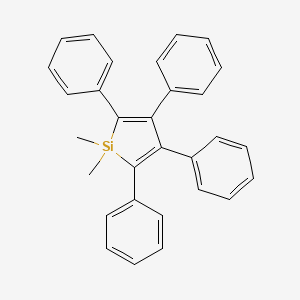
1,1-Dimethyl-2,3,4,5-tetraphenylsilole
Descripción general
Descripción
1,1-Dimethyl-2,3,4,5-tetraphenylsilole is a type of silole, a class of heterocyclopentadienes . It exhibits unusual and dramatic aggregation-induced emission (AIE), a unique photophysical phenomenon . This compound has been the subject of considerable research due to its unusual electronic structures and resulting photophysical properties .
Synthesis Analysis
The synthesis of this compound involves integrating electron-accepting dicyanovinyl (DCV) moieties with the aggregation-induced emission (AIE)-active this compound (DMTPS) skeleton on the meta-positions of the 2,5-phenyl groups via a simple Knoevenagel condensation .Molecular Structure Analysis
The molecular structure of this compound has been studied using experimental measurements and density functional theory . The structure is influenced by the position of the substituents on the silole ring .Chemical Reactions Analysis
The chemical reactions of this compound are influenced by the position of the substituents on the silole ring. Substitution of the weakly electron-donating p-methyl groups on the peripheral aryl groups at the 2- and 5-positions of the silole ring results in slight red shifts in absorption and emission maxima, slight enhancement of luminescence quantum yields, slightly longer luminescence lifetimes, and more anodic oxidation potentials .Physical And Chemical Properties Analysis
This compound exhibits weak luminescence in dilute fluid solution but shows dramatic aggregation-induced emission (AIE). Its photoluminescence quantum yields (PL QYs) are higher in ionic liquids than in low viscosity solvents but not as high as in nonpolar solvents of similar bulk viscosity .Aplicaciones Científicas De Investigación
Electronic and Optical Properties
1,1-Dimethyl-2,3,4,5-tetraphenylsilole (DMTPS) and its derivatives have been extensively studied for their unique electronic and optical properties. Comparative studies of DMTPS with other similar compounds have demonstrated significant differences in their electronic characteristics and optical properties. DMTPS exhibits fluorescent properties in the solid state, which is a crucial attribute for materials used in optoelectronic applications. The molecular structure, particularly the planarity of the central rings and the presence of tetrahedrally coordinated silicon atoms, significantly influences these properties (Zhan et al., 2006).
Photoluminescence and Electroluminescence
DMTPS has been identified as an excellent material for electroluminescent (EL) applications due to its high fluorescence quantum yields and charge carrier mobility. Its unique structural features, such as nonplanar molecular structures and the presence of substituents, enhance its photoluminescence (PL) efficiency, making it a promising candidate for organic light-emitting diodes (LEDs) (Yu et al., 2005).
Aggregation-Induced Emission
Another fascinating property of DMTPS is its aggregation-induced emission (AIE) characteristic. This property is crucial for the development of new luminescent materials. The AIE of DMTPS is enhanced significantly in the aggregated state, offering potential applications in sensing and imaging technologies (Mullin et al., 2007).
Electron Transport and Device Applications
The electron affinities and ionization potentials of DMTPS have been explored, providing essential insights into its suitability as an electron transport material in electronic devices. The combination of its electronic structure with its photoluminescent properties makes DMTPS a valuable material for use in various electronic and optoelectronic devices [(Zhan et al., 2005)](https://consensus.app/papers/electron-affinities-11diaryl2345tetraphenylsiloles-zhan/1f448120bfb256198c7dd32297ee260c/?utm_source=chatgpt).
Polymer Integration and Improved Performance
DMTPS has been successfully integrated into novel polymers, leading to enhanced performance in polymer light-emitting diodes (PLEDs). The combination of DMTPS with polymers like APh-TPS has shown superior performance compared to its analogs, highlighting the potential of DMTPS in advanced material synthesis and electronic device fabrication (Liu et al., 2016).
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-2,3,4,5-tetraphenylsilole is related to its unusual electronic structures and resulting photophysical properties. The low-lying LUMO levels resulting from σ*–π* conjugation between the σ* orbital of the two exocyclic σ-bonds on the ring silicon and the π* orbitals of the butadiene portion of the molecules are responsible for the unusual optical and electronic properties of siloles .
Direcciones Futuras
The unusual electronic and photoluminescence characteristics of 1,1-Dimethyl-2,3,4,5-tetraphenylsilole have made it an intriguing candidate for use in a variety of optoelectronic devices, such as electron transport materials, light-emitting diodes (LEDs), and chemical sensors . Future research will likely continue to explore these applications and further investigate the properties of this compound.
Propiedades
IUPAC Name |
1,1-dimethyl-2,3,4,5-tetraphenylsilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26Si/c1-31(2)29(25-19-11-5-12-20-25)27(23-15-7-3-8-16-23)28(24-17-9-4-10-18-24)30(31)26-21-13-6-14-22-26/h3-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCXDIGJYUOQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408380 | |
| Record name | 1,1-dimethyl-2,3,4,5-tetraphenylsilole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7641-40-9 | |
| Record name | 1,1-dimethyl-2,3,4,5-tetraphenylsilole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



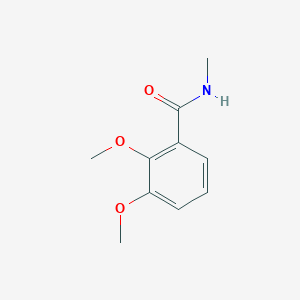
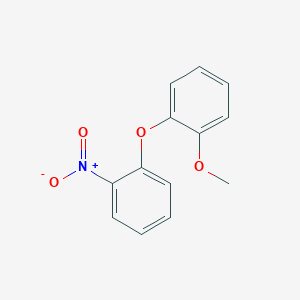
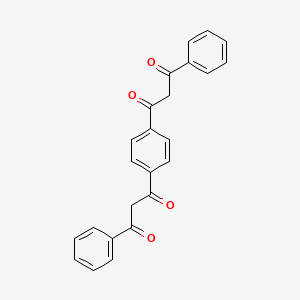
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 4-methylbenzenesulfonate](/img/structure/B1660342.png)

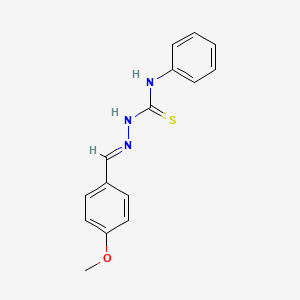

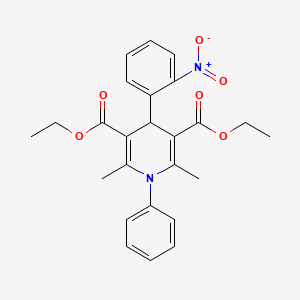
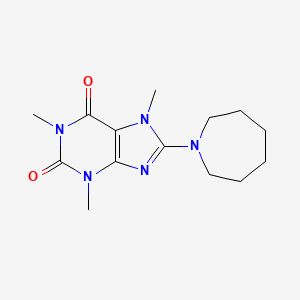
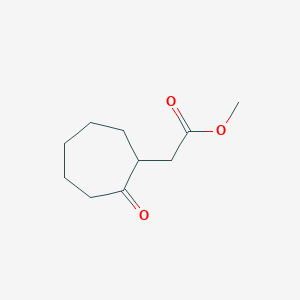
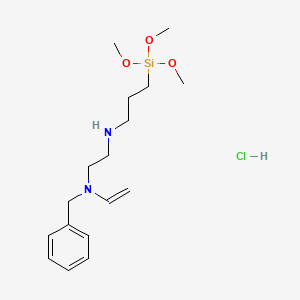
![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]hydrazine](/img/structure/B1660359.png)

